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6-(Methylamino)purine-d3

Isotope Dilution Mass Spectrometry Quantitative Epigenetics DNA Modification Analysis

6-(Methylamino)purine-d3 (N6-Methyladenine-d3) is a deuterium-labeled isotopologue of the naturally occurring modified purine base N6-methyladenine (6mA). In this compound, three protium atoms of the N6-methyl group are replaced by deuterium, yielding a molecular formula of C₆H₄D₃N₅ and a molecular weight of 152.17 Da—a +3.02 Da mass shift versus the unlabeled protiated form (149.15 Da).

Molecular Formula C₆H₄D₃N₅
Molecular Weight 152.17
Cat. No. B1156902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylamino)purine-d3
Synonyms6-(Methylamino)purine-d3;  6-(N-Methylamino)purine-d3;  6-MAP-d3;  6-Methyladenine-d3;  6-Mono(methylamino)purine-d3;  6-N-Methyladenine-d3;  N-Methyl-6-aminopurine-d3;  N-Methyl-9H-purin-6-amine-d3;  N6-Methyladenine-d3;  N6-Methylaminopurine-d3;  N6-Monometh
Molecular FormulaC₆H₄D₃N₅
Molecular Weight152.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methylamino)purine-d3: A Deuterated N6-Methyladenine Internal Standard for Epigenetic and Metabolic MS Quantification


6-(Methylamino)purine-d3 (N6-Methyladenine-d3) is a deuterium-labeled isotopologue of the naturally occurring modified purine base N6-methyladenine (6mA). In this compound, three protium atoms of the N6-methyl group are replaced by deuterium, yielding a molecular formula of C₆H₄D₃N₅ and a molecular weight of 152.17 Da—a +3.02 Da mass shift versus the unlabeled protiated form (149.15 Da) . This mass increment is the fundamental physical-chemical basis for its primary application as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows, where it enables isotope dilution-based correction for matrix effects, ion suppression, and extraction variability during the quantification of endogenous 6mA in biological samples .

Why 6-(Methylamino)purine-d3 Cannot Be Replaced by Unlabeled or Other Deuterated Purine Analogs


Generic substitution of 6-(Methylamino)purine-d3 with unlabeled 6-methylaminopurine or other deuterated purine isotopologues (e.g., 3-methyladenine-d3, N6-methyladenosine-d3, 9-methyl-d3-adenine) introduces distinct and unacceptable quantitative errors in LC-MS/MS assays. The unlabeled form cannot serve as an internal standard for itself due to the absence of a mass shift, precluding isotope dilution quantification. Among deuterated alternatives, differences in the methylation position on the purine ring (N6 vs. N3 vs. N9) or the presence of a ribose/deoxyribose moiety fundamentally alter chromatographic retention time, ionization efficiency, and extraction recovery relative to the target analyte N6-methyladenine [1][2]. These physico-chemical mismatches mean that a non-analogous internal standard cannot co-elute with or correct for the matrix effects experienced by the target analyte, compromising the accuracy and precision required for reliable quantification of this low-abundance epigenetic mark [3].

Quantitative Differentiation Evidence for 6-(Methylamino)purine-d3 vs. Closest Analogs


Mass Spectrometric Discrimination: +3 Da Mass Shift vs. Unlabeled 6-Methylaminopurine

In LC-MS/MS workflows, 6-(Methylamino)purine-d3 provides a definitive +3.02 Da mass shift relative to endogenous 6-methylaminopurine (149.15 Da proto vs. 152.17 Da deutero), enabling clear mass spectrometric discrimination without spectral overlap . In contrast, unlabeled 6-methylaminopurine cannot be distinguished from the endogenous analyte, rendering isotope dilution quantification impossible. Structurally similar but non-identical compounds such as 3-methyladenine-d3 or 9-methyl-d3-adenine, while also deuterated, target different analytes and exhibit different chromatographic behavior [1].

Isotope Dilution Mass Spectrometry Quantitative Epigenetics DNA Modification Analysis

Site-Specific Epigenetic Targeting: N6-Methyladenine vs. 3-Methyladenine Biological Function

6-(Methylamino)purine-d3 is the isotopologue of N6-methyladenine, a modified purine base that functions as a conserved epigenetic mark in DNA, implicated in gene silencing in mammalian embryonic stem cells . In contrast, the positional isomer 3-methyladenine-d3 targets 3-methyladenine, which is primarily associated with DNA alkylation damage repair via 3-methyladenine DNA glycosylases and autophagy inhibition through PI3K blockade—a fundamentally distinct biological pathway [1]. The deuterated N6-methyladenine standard is thus irreplaceable for epigenetic studies quantifying 6mA as a regulatory mark, as opposed to 3mA which serves as a biomarker of DNA damage.

DNA Epigenetics Gene Silencing Embryonic Stem Cell Biology

Analyte-Specific Match: Free Base for DNA 6mA vs. Riboside for RNA m6A

6-(Methylamino)purine-d3 is the deuterated free base, making it the correct internal standard for quantifying N6-methyladenine liberated from DNA by enzymatic hydrolysis. In contrast, N6-Methyladenosine-d3 is a ribonucleoside that is suited for RNA m6A analysis but is structurally mismatched for DNA 6mA quantification—it has a different molecular weight (284.29 Da vs. 152.17 Da), different chromatographic retention, and different ionization efficiency . Using the riboside standard for free base quantification would introduce systematic errors in the measured 6mA levels.

DNA vs. RNA Modification Analysis Nucleobase vs. Nucleoside Quantification Analytical Specificity

Stability and Storage: -20°C Long-Term Storage Requirement for Epigenetic Standard Integrity

6-(Methylamino)purine-d3 requires storage at -20°C for long-term stability, a condition specified to prevent degradation that could compromise its use as a quantitative internal standard across extended epigenetic studies . This storage requirement is more stringent than that for unlabeled 6-methylaminopurine, which is typically stored at room temperature . The enhanced thermal lability of the deuterated standard, potentially due to isotopic effects on the methyl group's rotational dynamics, necessitates controlled storage to maintain the certified purity (typically ≥95%) required for accurate quantification.

Standard Stability Analytical Reproducibility Long-Term Epigenetic Studies

Validated Application Scenarios for 6-(Methylamino)purine-d3


Absolute Quantification of DNA N6-Methyladenine in Mammalian Epigenetic Studies

The primary application of 6-(Methylamino)purine-d3 is as an internal standard for the isotope-dilution LC-MS/MS quantification of DNA N6-methyladenine (6mA) in mammalian cells and tissues. This is critical for epigenetic research where 6mA is present at extremely low levels (far less than one 6mA per million deoxyadenine in mammals) [1]. The +3 Da mass shift enables unambiguous detection and correction for matrix effects, allowing accurate determination of 6mA abundance in the context of gene silencing, embryonic development, and environmental stress responses .

Metabolic Tracing of Deuterated 6-Methylpurine Prodrugs in Cancer Gene Therapy Research

6-(Methylamino)purine-d3 can serve as a tracer for studying the metabolic fate of 6-methylpurine (MeP) derivatives used in gene-directed enzyme prodrug therapy (GDEPT). Escherichia coli purine nucleoside phosphorylase (PNP) converts prodrugs such as 6-methylpurine-deoxyribose to the cytotoxic agent 6-methylpurine, which inhibits RNA and protein synthesis in both proliferating and non-proliferating cancer cells [1]. The deuterated form allows precise tracking of prodrug activation and metabolite distribution without interference from endogenous purines.

Method Validation and Cross-Laboratory Standardization for 6mA Detection Assays

Given the controversy surrounding the existence and abundance of 6mA in mammalian genomes—where bacterial contamination, RNA contamination, and antibody non-specificity have compromised many published studies [1]—6-(Methylamino)purine-d3 serves as a critical reference standard for validating and harmonizing analytical methods across laboratories. Its use ensures that measured 6mA levels are not artifacts of sample preparation or instrument variability.

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